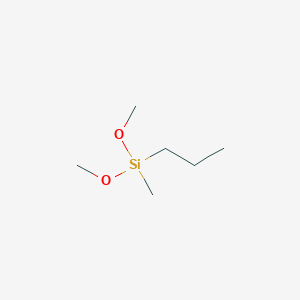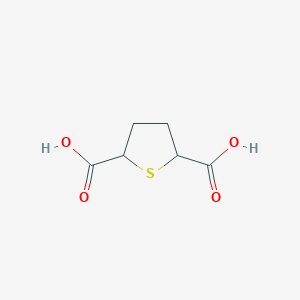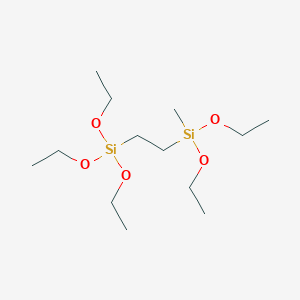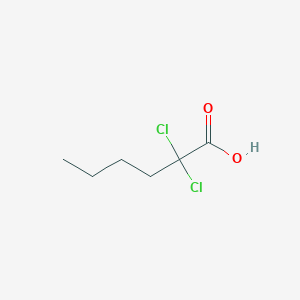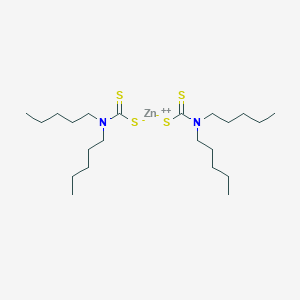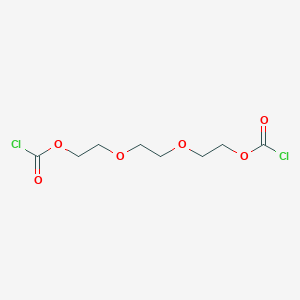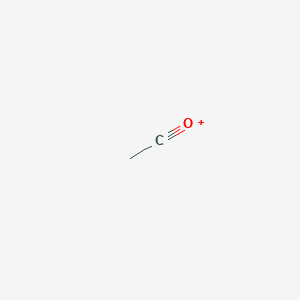
Ethylidyneoxidanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylidyneoxidanium, also known as ethylidene oxonium, is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It is a type of oxonium ion that is commonly used in organic chemistry for various purposes.
Applications De Recherche Scientifique
Ethylidyneoxidanium has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in the study of reaction mechanisms and kinetics. Additionally, ethylidyneoxidanium has been studied for its potential use as a catalyst in various chemical reactions.
Mécanisme D'action
Ethylidyneoxidanium is a highly reactive compound that can undergo various reactions with different types of compounds. It can act as a Lewis acid, accepting a pair of electrons from a Lewis base. It can also act as a Brønsted acid, donating a proton to a base. The mechanism of action of ethylidyneoxidanium depends on the specific reaction it is involved in.
Effets Biochimiques Et Physiologiques
Ethylidyneoxidanium has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have cytotoxic effects on certain types of cancer cells. It has also been studied for its potential use in drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethylidyneoxidanium in lab experiments is its high reactivity. This makes it a useful reagent for various types of reactions. However, its high reactivity also makes it difficult to handle and store. Additionally, ethylidyneoxidanium is a highly toxic compound and must be handled with extreme care.
Orientations Futures
There are several potential future directions for research on ethylidyneoxidanium. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is potential for the use of ethylidyneoxidanium in the development of new catalysts for various chemical reactions. Another area of interest is the study of the potential use of ethylidyneoxidanium in drug delivery systems. Further research is needed to fully understand the properties and potential applications of this compound.
Conclusion:
Ethylidyneoxidanium is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It has a wide range of applications in scientific research and has potential for use in various fields. Further research is needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
Ethylidyneoxidanium can be synthesized through the reaction of ethylene oxide with sulfuric acid. The reaction results in the formation of Ethylidyneoxidanium oxonium sulfate, which can be further hydrolyzed to obtain ethylidyneoxidanium. This synthesis method is commonly used in laboratories to produce ethylidyneoxidanium for research purposes.
Propriétés
Numéro CAS |
15762-07-9 |
|---|---|
Nom du produit |
Ethylidyneoxidanium |
Formule moléculaire |
C2H3O+ |
Poids moléculaire |
43.04 g/mol |
Nom IUPAC |
ethylidyneoxidanium |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |
Clé InChI |
TWAOQVMPIYQPKG-UHFFFAOYSA-N |
SMILES |
CC#[O+] |
SMILES canonique |
CC#[O+] |
Synonymes |
[1-14C] acetyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




